molecular formula C20H18N4S B10949913 2-[2-(4-methylphenyl)cyclopropyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[2-(4-methylphenyl)cyclopropyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10949913
M. Wt: 346.5 g/mol
InChI Key: KUBBTCLXNNKWNA-UHFFFAOYSA-N
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Description

2-[2-(4-methylphenyl)cyclopropyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound It features a unique structure combining cyclopropyl, cyclopenta, thieno, triazolo, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methylphenyl)cyclopropyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps:

    Formation of the cyclopropyl moiety: This can be achieved through the reaction of 4-methylphenyl magnesium bromide with cyclopropyl bromide under Grignard conditions.

    Construction of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core: This involves the cyclization of appropriate thieno and triazolo precursors under acidic or basic conditions.

    Coupling of the cyclopropyl and thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine moieties: This step typically requires a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Grignard reaction and high-throughput screening for the cyclization and coupling steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and methylphenyl moieties.

    Reduction: Reduction reactions can target the triazolo and pyrimidine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly employed.

Major Products

    Oxidation: Products include cyclopropyl ketones and carboxylic acids.

    Reduction: Products include reduced triazolo and pyrimidine derivatives.

    Substitution: Products vary depending on the substituents introduced.

Scientific Research Applications

2-[2-(4-methylphenyl)cyclopropyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-methylphenyl)cyclopropyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
  • Thieno[2,3-b]pyridines

Uniqueness

2-[2-(4-methylphenyl)cyclopropyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its cyclopropyl and methylphenyl groups contribute to its stability and reactivity, while the thieno and triazolo rings enhance its potential as a bioactive compound.

Properties

Molecular Formula

C20H18N4S

Molecular Weight

346.5 g/mol

IUPAC Name

4-[2-(4-methylphenyl)cyclopropyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene

InChI

InChI=1S/C20H18N4S/c1-11-5-7-12(8-6-11)14-9-15(14)18-22-19-17-13-3-2-4-16(13)25-20(17)21-10-24(19)23-18/h5-8,10,14-15H,2-4,9H2,1H3

InChI Key

KUBBTCLXNNKWNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC2C3=NN4C=NC5=C(C4=N3)C6=C(S5)CCC6

Origin of Product

United States

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